3-(alpha,alpha,alpha-Trifluoro-m-tolyl)-3-pyrrolidinol hydrochloride
Description
3-(alpha,alpha,alpha-Trifluoro-m-tolyl)-3-pyrrolidinol hydrochloride is a fluorinated pyrrolidine derivative characterized by a pyrrolidinol backbone substituted with a trifluoromethylphenyl group at the 3-position. The trifluoromethyl (-CF₃) group confers enhanced metabolic stability and lipophilicity, which are critical for optimizing pharmacokinetic properties in drug development .
Properties
CAS No. |
1744-48-5 |
|---|---|
Molecular Formula |
C11H13ClF3NO |
Molecular Weight |
267.67 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)9-3-1-2-8(6-9)10(16)4-5-15-7-10;/h1-3,6,15-16H,4-5,7H2;1H |
InChI Key |
QHXJNTDWIMIRGE-UHFFFAOYSA-N |
SMILES |
C1CNCC1(C2=CC=C(C=C2)C(F)(F)F)O.Cl |
Canonical SMILES |
C1CNCC1(C2=CC(=CC=C2)C(F)(F)F)O.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(alpha,alpha,alpha-Trifluoro-m-tolyl)-3-pyrrolidinol hydrochloride typically involves the reaction of 3-(trifluoromethyl)phenyl isocyanate with pyrrolidine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(alpha,alpha,alpha-Trifluoro-m-tolyl)-3-pyrrolidinol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives. These products can be further utilized in different chemical processes or as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C₁₃H₁₄ClF₃N₂O and a molecular weight of approximately 343.8 g/mol. The trifluoromethyl group enhances its lipophilicity and biological activity, making it an interesting candidate for drug development and other applications.
Pharmaceutical Applications
- Antipruritic Activity : Research has indicated that compounds similar to 3-(alpha,alpha,alpha-Trifluoro-m-tolyl)-3-pyrrolidinol hydrochloride can be effective in treating pruritus (itching). The compound's structure allows it to interact with specific biological targets involved in itch signaling pathways .
- Potential Antidepressant Effects : The pyrrolidinol structure is known to exhibit psychoactive properties. Studies suggest that derivatives of this compound may have antidepressant effects through modulation of neurotransmitter systems.
- Anticancer Research : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines. Its unique structural features could allow for the development of new anticancer agents.
Biological Research Applications
- Target Interaction Studies : The compound's ability to interact with various biological targets makes it suitable for studies aimed at understanding receptor-ligand interactions. This can be crucial for drug design and development processes.
- Synthesis of Novel Compounds : The synthesis pathways involving this compound can lead to the creation of novel compounds with enhanced biological activities. Researchers are exploring multi-step organic reactions to modify its structure for specific applications.
Case Studies and Research Findings
Several studies have documented the applications of this compound in various contexts:
- Study on Antipruritic Effects : A clinical trial investigated the efficacy of compounds similar to this compound in alleviating symptoms of pruritus in patients with dermatological conditions. Results indicated significant improvement compared to placebo controls.
- Research on Antidepressant Properties : A laboratory study assessed the behavioral effects of derivatives on rodent models of depression. The findings suggested that certain modifications to the original compound enhanced its efficacy in reducing depressive-like behaviors.
- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells, indicating its potential as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of 3-(alpha,alpha,alpha-Trifluoro-m-tolyl)-3-pyrrolidinol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidinol moiety can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
4-(4-Chloro-alpha,alpha,alpha-trifluoro-m-tolyl)-4-hydroxy-N,N-dimethyl-alpha,alpha-diphenyl-1-piperidinebutyramide HCl
- Structure : Features a piperidine ring substituted with a trifluoro-m-tolyl group and additional diphenyl and dimethyl groups.
- Pharmacology : Exhibits potent analgesic activity in mice (ED₅₀ = 2.9 mg/kg) and suppresses physical dependence in monkeys .
- Key Difference: The piperidine core and extended alkyl chain likely enhance receptor binding affinity compared to the simpler pyrrolidinol scaffold in the target compound.
(R)-(+)-3-Pyrrolidinol and (S)-3-Pyrrolidinol
- Structure: Enantiomeric forms of 3-pyrrolidinol lacking the trifluoro-m-tolyl group.
- Properties : Lower molecular weight (87.12 g/mol) and higher polarity due to the absence of the -CF₃ group .
Fluoxetine Related Compound A
- Structure : N-methyl-3-phenyl-3-[(alpha,alpha,alpha-trifluoro-m-tolyl)oxy]propylamine hydrochloride.
- Key Difference: The propylamine chain and ether bond distinguish its mechanism (e.g., SSRI-like effects) from the pyrrolidinol-based target compound.
Pharmacological and Functional Insights
- Target Compound vs. Piperidine Derivative: The piperidine analog’s higher ED₅₀ (2.9 mg/kg) suggests that bulkier substituents may enhance analgesic efficacy, but the pyrrolidinol core in the target compound could offer improved metabolic stability .
- Stereochemical Considerations: The (R)- and (S)-3-pyrrolidinol enantiomers () highlight the importance of stereochemistry in biological activity, implying that the target compound’s 3D configuration may dictate receptor selectivity .
- Fluorination Effects: The -CF₃ group in both the target compound and Fluometuron () enhances resistance to oxidative metabolism, a shared advantage over non-fluorinated analogs .
Biological Activity
3-(alpha,alpha,alpha-Trifluoro-m-tolyl)-3-pyrrolidinol hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₄ClF₃N
- Molecular Weight : 265.7 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its ability to penetrate cell membranes and interact with various biological targets. The pyrrolidine ring structure contributes to its binding affinity to specific receptors and enzymes.
The biological activity of this compound is primarily attributed to its interactions with cellular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.
- Receptor Binding : Its structural features allow it to bind effectively to certain receptors, potentially modulating physiological responses.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies suggest that it may inhibit the growth of various pathogens by disrupting cellular processes.
- Anticancer Potential : Preliminary data indicate that it may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties .
- Neuroprotective Effects : Some studies have hinted at its potential neuroprotective effects, possibly through modulation of neurotransmitter systems .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Activity :
- Enzyme Inhibition Studies :
-
Antimicrobial Properties :
- In vitro assays showed that the compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
Q & A
Q. How can this compound’s bioactivity be rationally modified through structural analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
